1-Methyl-7-phenyl-3,4-dihydroisoquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methyl-7-phenyl-3,4-dihydroisoquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N/c1-12-16-11-15(13-5-3-2-4-6-13)8-7-14(16)9-10-17-12/h2-8,11H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNSCHPRCKRVPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=C1C=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 1 Methyl 7 Phenyl 3,4 Dihydroisoquinoline and Its Analogues
Classical Cyclization Approaches to Dihydroisoquinoline Ring Formation
Classical methods for the formation of the dihydroisoquinoline ring system remain fundamental in organic synthesis. These approaches, primarily the Bischler-Napieralski and Pictet-Spengler reactions, rely on the intramolecular cyclization of appropriately substituted phenylethylamine derivatives.
Bischler-Napieralski Cyclization and Derivatives for 1-Substituted Dihydroisoquinolines
The Bischler-Napieralski reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines. nih.govwikipedia.orgorganic-chemistry.orgorganicreactions.org This reaction involves the acid-catalyzed intramolecular cyclization of a β-arylethylamide. wikipedia.org For the synthesis of 1-methyl substituted analogues, an N-acetyl-β-arylethylamine is typically employed. The key step is the cyclodehydration of the amide using a condensing agent. organicreactions.org
Commonly used dehydrating agents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and polyphosphoric acid (PPA). wikipedia.orgrsc.org The reaction is generally performed under refluxing acidic conditions. wikipedia.org The mechanism is believed to proceed through the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich aromatic ring, followed by rearomatization to form the dihydroisoquinoline ring. wikipedia.org
To synthesize a 7-phenyl substituted analogue via this method, the starting material would be an N-acetyl derivative of a β-(biphenyl-yl)ethylamine. The regioselectivity of the cyclization is directed by the electronic properties of the aromatic ring.
Table 1: Key Features of the Bischler-Napieralski Reaction for 1-Substituted Dihydroisoquinolines
| Feature | Description |
| Starting Material | β-arylethylamide (e.g., N-acetyl-β-phenylethylamine for a 1-methyl group) |
| Key Transformation | Intramolecular electrophilic aromatic substitution (cyclodehydration) |
| Reagents | Dehydrating acids such as POCl₃, P₂O₅, PPA, Tf₂O |
| Conditions | Typically refluxing in an acidic medium |
| Product | 3,4-Dihydroisoquinoline (B110456) |
A modified Bischler-Napieralski procedure using trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine (B119429) offers a milder alternative for cyclodehydration. organic-chemistry.org Another variation involves the use of phenylethanols and nitriles in a tandem annulation promoted by Tf₂O, proceeding through a phenonium ion intermediate. nih.gov
Pictet-Spengler Type Reactions in Dihydroisoquinoline Synthesis
The Pictet-Spengler reaction provides a route to tetrahydroisoquinolines, which can then be oxidized to dihydroisoquinolines. organic-chemistry.orgorganicreactions.orgthermofisher.comwikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an acid-catalyzed intramolecular cyclization. thermofisher.com To obtain a 1-methyl substituted product, acetaldehyde (B116499) or a related carbonyl compound would be used.
The success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring. thermofisher.com Electron-donating groups on the phenyl ring facilitate the cyclization, whereas electron-withdrawing groups can hinder it, often requiring harsher conditions such as strong acids and higher temperatures. thermofisher.com For a 7-phenyl substituted dihydroisoquinoline, the starting β-arylethylamine would need to possess a phenyl substituent at the appropriate position on its aromatic ring.
Microwave-assisted Pictet-Spengler reactions have been shown to significantly reduce reaction times and improve yields for the synthesis of 1-substituted tetrahydroisoquinolines, which are precursors to their dihydroisoquinoline counterparts. rsc.org
Transition Metal-Catalyzed Annulation and Coupling Reactions
Modern synthetic chemistry has increasingly turned to transition metal catalysis for the construction of complex heterocyclic scaffolds. These methods offer high efficiency, regioselectivity, and functional group tolerance.
Palladium-Catalyzed Cascade Cyclization-Coupling Strategies
Palladium catalysis offers powerful tools for the synthesis of substituted dihydroisoquinolines through cascade reactions. nih.gov One such strategy involves a cascade cyclocarbopalladation of an aryl-substituted propargylic amide containing an aryl iodide, followed by a Suzuki-Miyaura coupling with an arylboronic acid. This approach allows for the stereoselective synthesis of tetrasubstituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. nih.govbeilstein-journals.orgrsc.org
The reaction sequence is initiated by the oxidative addition of palladium(0) to the aryl iodide, followed by intramolecular carbopalladation onto the alkyne. The resulting vinylpalladium intermediate can then participate in a cross-coupling reaction, such as a Suzuki coupling with phenylboronic acid, to introduce the phenyl group at the desired position. While this specific example leads to an isoquinolinone, variations in the substrate and reaction conditions can be tailored to produce dihydroisoquinolines. For instance, a tandem Heck-Suzuki coupling has been developed for the synthesis of 4-(diarylmethylidene)-3,4-dihydroisoquinolin-1(2H)-ones. rsc.org
Table 2: Example of Optimized Conditions for a Palladium-Catalyzed Cascade Reaction
| Entry | Catalyst | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ | Dioxane | K₃PO₄ | 100 | 51 |
| 2 | PdCl₂(PPh₃)₂ | Dioxane/H₂O (9:1) | K₃PO₄ | 100 | 80 |
| 3 | Pd(PPh₃)₄ | EtOH | K₃PO₄ | 80 | 74 |
| 4 | PdCl₂ | EtOH | K₃PO₄ | 80 | 91 |
| Data adapted from a study on the synthesis of 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. beilstein-journals.org |
Nickel and Copper/Silver Co-catalyzed Nucleophilic Additions
Nickel and copper catalysts have also emerged as valuable tools in the synthesis of isoquinoline (B145761) derivatives. Nickel-catalyzed denitrogenative annulation of 1,2,3-benzotriazin-4(3H)-ones with allenes provides a route to substituted 3,4-dihydroisoquinolin-1(2H)-ones.
Copper-catalyzed reactions are particularly useful for C-H functionalization and the formation of C-N and C-C bonds. For instance, copper-catalyzed asymmetric sp³ C-H arylation of tetrahydroisoquinolines has been achieved using a visible light photoredox catalyst. beilstein-journals.org While this method applies to the tetrahydroisoquinoline core, subsequent oxidation could yield the corresponding dihydroisoquinoline. Additionally, copper-catalyzed cascade C(sp²)-H amination and annulation of 2-aminoarylmethanols with isoquinolines have been developed to synthesize pyrido-fused quinazolinones. rsc.org A direct copper-catalyzed synthesis of 1-substituted tetrahydroisoquinolines has also been reported, which could serve as precursors. nih.gov
Silver catalysts have been employed in tandem cycloisomerization/hydroarylation reactions to afford 1,2-dihydroisoquinoline (B1215523) derivatives. rsc.org These reactions proceed under mild conditions and allow for the incorporation of various nucleophiles. The combination of a silver catalyst, such as silver triflate (AgOTf), with an acid additive like acetic acid has been shown to be effective. rsc.org
Multicomponent Reactions for Expedited Dihydroisoquinoline Scaffold Assembly
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. acs.org This strategy is particularly attractive for building molecular complexity and for the rapid generation of chemical libraries.
Several MCRs have been developed for the synthesis of tetrahydroisoquinoline and, by extension, dihydroisoquinoline scaffolds. For example, a one-pot, four-component enantioselective synthesis of 1,3,4-substituted tetrahydroisoquinoline analogues has been reported, utilizing a cascade reaction catalyzed by a synergistic system of a ruthenium complex and a chiral Brønsted acid. rsc.org Another example involves a three-component reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne to produce complex fused isoquinoline systems. acs.org
While a specific MCR for the direct synthesis of 1-Methyl-7-phenyl-3,4-dihydroisoquinoline is not prominently reported, the principles of MCRs can be applied. A hypothetical approach could involve the reaction of a suitably substituted phenylethylamine, an aldehyde (to install the 1-methyl group), and a component that would ultimately form or be transformed into the 7-phenyl group in a convergent manner.
Stereoselective Synthesis of this compound and Chiral Dihydroisoquinolines
The development of stereoselective methods for the synthesis of chiral 1,2,3,4-tetrahydroisoquinolines (THIQs) is a significant focus in medicinal and synthetic chemistry due to their prevalence in biologically active alkaloids and pharmaceutical agents. A primary and highly effective strategy to access these chiral scaffolds is through the asymmetric reduction of prochiral 3,4-dihydroisoquinolines (DHIQs). nih.govmdpi.com This section explores advanced stereoselective strategies, including asymmetric hydrogenation, chiral auxiliary and organocatalytic methods, and biocatalytic transformations, to produce enantioenriched THIQs from their DHIQ precursors, with relevance to structures like this compound.
Asymmetric Hydrogenation Techniques
Asymmetric hydrogenation represents one of the most direct and atom-economical methods for the enantioselective synthesis of chiral THIQs from DHIQs. mdpi.com This approach typically involves the use of transition metal catalysts complexed with chiral ligands. Ruthenium (Ru) and Iridium (Ir) complexes have demonstrated significant success in this area.
A notable challenge has been the asymmetric transfer hydrogenation (ATH) of DHIQs that are non-electron-rich or lack an ortho-substituent on the 1-aryl group, which historically yielded low enantioselectivity. acs.org Recent advancements have introduced modified arene/Ru/TsDPEN catalysts that overcome this limitation. By incorporating a heterocyclic group on the N-tosyl-N'-(2-aminoethyl)-1,2-diphenylethylenediamine (TsDPEN) ligand, these catalysts enhance the stability of the transition state, leading to high enantiomeric excess (ee) for a broader range of 1-aryl DHIQs. acs.orgorganic-chemistry.org This is particularly effective for DHIQs with meta- or para-substituted aromatic groups at the 1-position. acs.org The proposed mechanism involves additional stabilizing interactions between the heterocyclic group on the catalyst and the 1-aryl ring of the substrate. acs.org
Iridium catalysts featuring chiral phosphine (B1218219) ligands have also been explored for the asymmetric hydrogenation of 1-aryl substituted DHIQs. mdpi.com In a screening of various iridium complexes, those with classical atropoisomeric diphosphine ligands proved to be highly effective. For instance, the hydrogenation of 6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydroisoquinoline (B1649635) using an Ir-diphosphine complex resulted in complete conversion and an excellent 94% ee. mdpi.com The choice of ligand and the substitution pattern on the DHIQ substrate are crucial factors that influence both the conversion rate and the level of enantioselectivity. mdpi.com
| Catalyst System | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| [Ir(COD)Cl]₂ / Chiral Diphosphine Ligand (L4) | 6,7-Dimethoxy-1-(4-nitrophenyl)-3,4-dihydroisoquinoline | (S)-6,7-Dimethoxy-1-(4-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline | Complete | 94 | mdpi.com |
| [Ir(COD)Cl]₂ / Chiral Diphosphine Ligand (L5) | 6,7-Dimethoxy-1-(2-nitrophenyl)-3,4-dihydroisoquinoline | (S)-6,7-Dimethoxy-1-(2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline | >99 | 76 | mdpi.com |
| Arene/Ru/TsDPEN with Heterocyclic Group | 1-(4-Methoxyphenyl)-3,4-dihydroisoquinoline | 1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | >98 | 97 | organic-chemistry.org |
| Arene/Ru/TsDPEN with Heterocyclic Group | 1-Phenyl-3,4-dihydroisoquinoline (B1582135) | 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | >98 | 96 | organic-chemistry.org |
Chiral Auxiliary and Organocatalysis Approaches
The use of chiral auxiliaries provides a reliable method for diastereoselective transformations, which, after removal of the auxiliary, yield enantiomerically enriched products. A well-established approach involves the use of Ellman's chiral auxiliary, tert-butylsulfinamide. researchgate.net This method has been successfully applied to the asymmetric synthesis of 1-benzyl tetrahydroisoquinoline alkaloids. The key steps include the condensation of the chiral sulfinamide with a ketone or aldehyde to form a chiral N-sulfinylimine, followed by the diastereoselective addition of a Grignard reagent. The stereochemical outcome is directed by the chiral auxiliary, which is subsequently cleaved to afford the chiral amine product. researchgate.net
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of metals. For the synthesis of chiral dihydroisoquinoline frameworks, quinine-based squaramide organocatalysts have been employed in a one-pot aza-Henry–hemiaminalization–oxidation sequence. nih.govnih.gov This process, starting from 2-(nitromethyl)benzaldehydes and N-protected aldimines, generates trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones with two adjacent stereocenters. The reaction proceeds with moderate to good yields and moderate to very good enantioselectivities (up to 95% ee), demonstrating the utility of hydrogen-bonding organocatalysis in constructing these heterocyclic systems. nih.govnih.gov Another organocatalytic strategy involves a trienamine-mediated [4+2]-cycloaddition/nucleophilic ring-closing cascade, which allows for the enantioselective synthesis of highly functionalized hydroisoquinolines with excellent stereoselectivities. rsc.org
| Method | Catalyst/Auxiliary | Reactants | Product Type | Yield (%) | Enantiomeric/Diastereomeric Excess | Reference |
|---|---|---|---|---|---|---|
| Chiral Auxiliary | (R)-tert-Butylsulfinamide | β-phenethylamines, aldehydes, Grignard reagents | 1-Substituted Tetrahydroisoquinolines | High | High d.e. | researchgate.net |
| Organocatalysis (Domino Reaction) | Quinine-based Squaramide | 2-(Nitromethyl)benzaldehydes, N-tosyl-protected aldimines | trans-3,4-Disubstituted 3,4-dihydroisoquinolin-1(2H)-ones | 39-78 | 40-95% ee | nih.govnih.gov |
| Organocatalysis (Cascade Reaction) | Chiral Amine (e.g., from Cinchona alkaloids) | Cyanoacrylamides, 2,4-dienals | Functionalized Hydroisoquinolines | High | Excellent stereoselectivities | rsc.org |
Biocatalytic Transformations for Enantioenriched Dihydroisoquinolines
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for synthesizing chiral compounds. Enzymes can operate under mild conditions and often exhibit exquisite stereoselectivity. nih.gov In the context of isoquinoline alkaloids, Pictet-Spenglerase enzymes, such as norcoclaurine synthase (NCS), are particularly relevant. nih.gov
NCS catalyzes the condensation of dopamine (B1211576) with an aldehyde substrate, followed by a stereoselective ring closure to form (S)-configured tetrahydroisoquinolines. nih.gov Research has demonstrated that NCS possesses a degree of substrate promiscuity, accepting a variety of aldehyde analogs beyond its natural substrate. This flexibility allows for the enzymatic synthesis of a diverse array of 1-substituted THIQs. For example, NCS can effectively catalyze the reaction between dopamine and aromatic acetaldehydes, including those with ortho-, meta-, and para-substituents on the benzyl (B1604629) ring. nih.gov This enzymatic approach provides a direct biocatalytic route to enantioenriched 1-benzyl-1,2,3,4-tetrahydroisoquinolines, which are valuable precursors and structural analogs to many alkaloids. The stability of the enzyme and its ease of production via overexpression in E. coli highlight its potential for synthetic applications. nih.gov
| Enzyme | Amine Substrate | Aldehyde Substrate | Product | Stereoconfiguration | Reference |
|---|---|---|---|---|---|
| Norcoclaurine Synthase (NCS) | Dopamine | 4-Hydroxyphenylacetaldehyde (Natural Substrate) | (S)-Norcoclaurine | S | nih.gov |
| Norcoclaurine Synthase (NCS) | Dopamine | Phenylacetaldehyde | 1-Benzyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | S | nih.gov |
| Norcoclaurine Synthase (NCS) | Dopamine | 3-Phenylpropionaldehyde | 1-(2-Phenylethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | S | nih.gov |
| Norcoclaurine Synthase (NCS) | Dopamine | 4-Methoxyphenylacetaldehyde | 1-(4-Methoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline | S | nih.gov |
Chemical Reactivity and Derivatization Pathways of 1 Methyl 7 Phenyl 3,4 Dihydroisoquinoline
Electrophilic and Nucleophilic Reactions on the Dihydroisoquinoline Core and Phenyl Substituent
The chemical nature of 1-Methyl-7-phenyl-3,4-dihydroisoquinoline allows for reactions at several key positions. The core reactivity centers on the imine (C=N) bond within the dihydroisoquinoline ring system.
The carbon atom at the C-1 position is electrophilic due to its position in the imine bond. This makes it susceptible to attack by a variety of nucleophiles. For instance, organometallic reagents such as Grignard or organolithium reagents can add to the C-1 position, enabling the introduction of new carbon substituents. wikipedia.org Another important reaction is the aza-Henry reaction, where a nitroalkane, acting as a nucleophile, adds to the C-1 position. This reaction is typically favorable under ambient conditions and can be used to synthesize β-nitroamine derivatives. uq.edu.au
While the imine nitrogen possesses a lone pair of electrons, its nucleophilicity is generally low. However, imines can be activated by protonation with an acid, which forms a highly reactive iminium cation, significantly enhancing the electrophilicity of the C-1 carbon. uq.edu.au
Electrophilic aromatic substitution can occur on both the fused benzene (B151609) ring of the dihydroisoquinoline core and the C-7 phenyl substituent. The precise locations of substitution are directed by the existing groups. While specific studies on this compound are limited, general principles suggest that the fused ring's reactivity would be influenced by the electron-donating nature of the dihydro-amino portion, while the C-7 phenyl ring would undergo typical electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) at the ortho and para positions relative to the isoquinoline (B145761) core.
Reductive Transformations to Tetrahydroisoquinoline Systems
One of the most fundamental and widely utilized transformations of 1-substituted-3,4-dihydroisoquinolines is their reduction to the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) derivatives. researchgate.netnih.gov This conversion of the imine to a secondary amine is a key step in the synthesis of numerous biologically active alkaloids and pharmaceutical agents. organic-chemistry.org The reduction of this compound yields 1-Methyl-7-phenyl-1,2,3,4-tetrahydroisoquinoline.
Several methods are available for this transformation, which can be broadly categorized as follows:
Hydride Reduction: Common hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are effective for reducing the C=N bond. wikipedia.orgnih.gov These reactions are typically high-yielding and can be performed under mild conditions. libretexts.org
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). wikipedia.orgnih.gov It is a clean and efficient process for the reduction of the imine functionality.
Enantioselective Reduction: To produce specific stereoisomers of the resulting tetrahydroisoquinoline, which is crucial for pharmacological applications, enantioselective methods are employed. These include the use of chiral hydride reducing agents, hydrogenation with chiral catalysts (e.g., Noyori-type Ru-catalysts), or enzymatic catalysis using imine reductases (IREDs). researchgate.netnih.govcfplus.cz
| Method | Reagents/Catalysts | Key Features | Reference |
|---|---|---|---|
| Hydride Reduction | NaBH₄, LiAlH₄, NaBH₃CN | Mild conditions, high yields, common in laboratory synthesis. | nih.govlibretexts.org |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | Clean reaction, high efficiency, scalable. | nih.gov |
| Asymmetric Transfer Hydrogenation | Chiral Ru- or Rh-complexes, Formic acid/Triethylamine | Produces enantiomerically enriched products. | researchgate.netcfplus.cz |
| Enzymatic Reduction | Imine Reductases (IREDs) | High enantioselectivity, environmentally benign conditions. | organic-chemistry.orgnih.gov |
Oxidative Pathways of the Dihydroisoquinoline Ring
The 3,4-dihydroisoquinoline (B110456) ring is in a partially oxidized state and can undergo further oxidation. The most common oxidative pathway is dehydrogenation to form the corresponding fully aromatic isoquinoline. This aromatization can be achieved using various oxidizing agents or catalytic systems. organic-chemistry.org For example, microwave-assisted oxidation is one method used to convert dihydroisoquinolines into their isoquinoline analogues. wikipedia.org Another potential pathway involves oxidative C-C bond formation, as seen in the oxidative decarboxylation of related tetrahydroisoquinoline-1-carboxylic acids, which proceeds through a dihydroisoquinoline intermediate. researchgate.net
Functionalization Strategies for Site-Specific Chemical Modifications
Site-specific modification of the this compound scaffold is crucial for creating analogues with tailored properties. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose, particularly for modifying the aromatic core.
The introduction of the C-7 phenyl group itself is a prime example of site-specific functionalization. A common synthetic strategy would involve starting with a 7-halo-1-methyl-3,4-dihydroisoquinoline (e.g., 7-bromo or 7-iodo derivative). This precursor can then undergo a Suzuki-Miyaura coupling reaction with phenylboronic acid. libretexts.orgorganic-chemistry.orgnih.gov This reaction, catalyzed by a palladium complex in the presence of a base, is highly efficient for forming aryl-aryl bonds.
Similarly, other palladium-catalyzed reactions could be employed for functionalization at the C-7 position:
Heck Reaction: Coupling of the 7-halo precursor with an alkene to introduce a vinyl substituent. wikipedia.orgresearchgate.netnih.gov
Buchwald-Hartwig Amination: Reaction of the 7-halo precursor with an amine to form a C-N bond, introducing amino-functionality at the C-7 position. wikipedia.orgorganic-chemistry.org
These cross-coupling strategies offer a modular approach to synthesize a library of 7-substituted-1-methyl-3,4-dihydroisoquinolines by varying the coupling partner.
| Reaction | Coupling Partner | Bond Formed | Typical Catalyst System | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid or Ester | C-C (sp²) - C (sp²) | Pd(PPh₃)₄ or Pd(OAc)₂/Phosphine (B1218219) ligand, Base (e.g., Na₂CO₃) | organic-chemistry.orgnih.gov |
| Heck Reaction | Alkene | C-C (sp²) - C (sp²) | Pd(OAc)₂ or PdCl₂, Phosphine ligand, Base (e.g., Et₃N) | wikipedia.orgnih.gov |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | C (sp²) - N | Pd₂(dba)₃ or Pd(OAc)₂, Sterically hindered phosphine ligand, Base (e.g., NaOt-Bu) | wikipedia.orgorganic-chemistry.org |
Construction of Fused and Polycyclic Heterocyclic Architectures Involving this compound
The imine functionality of 3,4-dihydroisoquinolines makes them excellent partners in cycloaddition and annulation reactions, providing access to complex, fused, and polycyclic heterocyclic systems. These reactions leverage the C=N bond as a reactive component to build new rings onto the existing scaffold.
Recent studies have shown that 3,4-dihydroisoquinolines can participate in diversity-oriented syntheses through [4+2] and [3+2] annulation reactions. For example, they react with ninhydrin-derived Morita–Baylis–Hillman (MBH) adducts in a switchable manner. Depending on the protecting group on the MBH adduct, the reaction can be directed to form either spiro[indene-2,2′- researchgate.netorganic-chemistry.orgoxazino[2,3-a]isoquinoline] frameworks via a [4+2] cycloaddition or spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] structures through a [3+2] annulation. nih.gov These reactions proceed with high diastereoselectivity and yield structurally complex polycyclic molecules. nih.gov
Furthermore, related dihydroisoquinoline derivatives, such as C,N-cyclic azomethine imines (which can be conceptually derived from the tetrahydroisoquinoline core), are effective 1,3-dipoles in [3+2] cycloaddition reactions with various dipolarophiles like allyl alkyl ketones. nih.govresearchgate.net Similarly, 3,4-dihydroisoquinoline N-oxides can undergo 1,3-dipolar cycloadditions with reagents like diketene (B1670635) to form novel fused pyrrolo[2,1-a]isoquinoline (B1256269) systems after rearrangement. researchgate.net These examples highlight the potential of the this compound scaffold to serve as a building block for constructing elaborate, multi-ring heterocyclic architectures.
Spectroscopic and Advanced Analytical Methodologies for 1 Methyl 7 Phenyl 3,4 Dihydroisoquinoline Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of 1-Methyl-7-phenyl-3,4-dihydroisoquinoline, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would likely display a complex series of multiplets for the protons of the phenyl ring at C-7 and the protons on the isoquinoline (B145761) core. The chemical shifts of the dihydroisoquinoline protons can be predicted based on data from similar structures. For instance, in related 7-substituted 3,4-dihydroisoquinolines, the H-8 proton often appears as a doublet, while the H-5 and H-6 protons may present as a doublet and a doublet of doublets, respectively. The methyl group at the C-1 position would characteristically appear as a singlet in the upfield region of the spectrum. The methylene (B1212753) protons at C-3 and C-4 in the dihydroisoquinoline ring are expected to show as triplets, integrating to two protons each.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. The imine carbon (C-1) is typically observed in the downfield region, often around 160-170 ppm. The carbons of the phenyl substituent and the aromatic carbons of the isoquinoline core would resonate in the 120-150 ppm range. The methylene carbons of the dihydroisoquinoline ring (C-3 and C-4) and the methyl carbon (C-1) would appear in the upfield region of the spectrum.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning proton and carbon signals, respectively, by revealing scalar couplings between protons and direct carbon-proton correlations.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on analogous compounds.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ (at C-1) | 2.2 - 2.5 | s |
| CH₂ (at C-4) | 2.7 - 3.0 | t |
| CH₂ (at C-3) | 3.6 - 3.9 | t |
| Aromatic H | 7.0 - 7.8 | m |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous compounds.
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| CH₃ (at C-1) | 18 - 22 |
| C-4 | 25 - 30 |
| C-3 | 45 - 50 |
| Aromatic C | 120 - 150 |
| C-1 | 165 - 170 |
Mass Spectrometry (MS) in Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a critical tool for determining the molecular weight and confirming the molecular formula of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.
The fragmentation pattern observed in the mass spectrum offers valuable structural information. For isoquinoline alkaloids, common fragmentation pathways involve the cleavage of bonds within the heterocyclic ring. In the case of this compound, characteristic fragments could arise from the loss of the methyl group at C-1 or through cleavages of the dihydroisoquinoline ring system. The presence of the phenyl substituent would also influence the fragmentation, potentially leading to fragments corresponding to the phenyl group itself or the phenyl-substituted isoquinoline core. A systematic investigation of the fragmentation of various isoquinoline alkaloids has shown that the existence of a p-π conjugated system can influence the fragmentation patterns. nih.govresearchgate.net
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum would be characterized by several key absorption bands. The presence of the C=N (imine) bond in the dihydroisoquinoline ring would give rise to a characteristic stretching vibration in the region of 1650-1550 cm⁻¹. The aromatic C-H stretching vibrations from both the phenyl ring and the isoquinoline core would be observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching vibrations of the methyl and methylene groups would be found just below 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound Predicted data based on general spectroscopic principles.
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| C=N Stretch (Imine) | 1650 - 1550 |
| Aromatic C=C Stretch | 1600 - 1450 |
High-Resolution Chromatographic Techniques for Purity Assessment and Mixture Analysis
High-performance liquid chromatography (HPLC) is the premier technique for assessing the purity of this compound and for analyzing complex reaction mixtures. Reversed-phase HPLC, employing a C18 column with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of an acid modifier like trifluoroacetic acid or formic acid, would be suitable for this purpose. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification when compared to a reference standard. The peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and the determination of purity. Gas chromatography (GC) could also be employed, particularly if the compound is sufficiently volatile and thermally stable.
Chiroptical Spectroscopy and Chromatographic Methods for Enantiomeric Purity Determination
Since this compound is a chiral molecule (due to the stereocenter at C-1), methods to determine its enantiomeric purity are crucial, especially in the context of asymmetric synthesis.
Chiral HPLC: The most common and reliable method for determining enantiomeric excess is chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their individual quantification. Polysaccharide-based chiral stationary phases are often effective for the separation of a wide range of chiral compounds, including heterocyclic molecules like dihydroisoquinolines. rsc.org
Chiroptical Spectroscopy: Techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) can also be used to characterize the enantiomers of this compound. These methods measure the differential absorption or rotation of plane-polarized light by the chiral molecule. The resulting spectra are characteristic for each enantiomer and can be used to determine the enantiomeric excess and the absolute configuration, often through comparison with theoretical calculations or data from structurally related compounds of known configuration. The enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines is a well-established method for producing chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines, and the analytical techniques used to assess the success of these reactions are directly applicable here. rsc.orgrsc.org
Mechanistic Investigations in the Chemistry of 1 Methyl 7 Phenyl 3,4 Dihydroisoquinoline
Elucidation of Reaction Mechanisms in Cyclization and Functionalization Reactions
The formation of the 1-methyl-7-phenyl-3,4-dihydroisoquinoline core is typically achieved through cyclization reactions, most notably the Bischler-Napieralski reaction. The functionalization of the resulting dihydroisoquinoline can then proceed through various pathways.
Bischler-Napieralski Reaction: This reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines. organic-chemistry.orgwikipedia.orgorganic-chemistry.org For the specific synthesis of this compound, the likely precursor would be N-(2-(4-phenyl)phenethyl)acetamide. The reaction is generally carried out in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), under reflux conditions. wikipedia.org
The mechanism is believed to proceed through two primary pathways, depending on the reaction conditions. wikipedia.org
Mechanism I (Imine-ester intermediate): This pathway involves the formation of a dichlorophosphoryl imine-ester intermediate. The amide oxygen attacks the phosphorus center of POCl₃, followed by elimination of chloride and subsequent cyclization onto the phenyl ring. The final step is the elimination of the phosphate (B84403) group to yield the dihydroisoquinoline.
Mechanism II (Nitrilium ion intermediate): In this mechanism, the amide is converted to a nitrilium ion intermediate prior to cyclization. organic-chemistry.orgwikipedia.org This highly electrophilic species then undergoes an intramolecular electrophilic aromatic substitution on the phenyl ring to form the cyclized product. rsc.org Evidence for the nitrilium ion intermediate comes from the observation of side products in some cases. organic-chemistry.org
The choice of dehydrating agent and reaction temperature can influence which mechanistic pathway is favored. wikipedia.org For substrates with electron-donating groups on the benzene (B151609) ring, the reaction conditions are generally milder. rsc.org
Pictet-Spengler Reaction: While more commonly used for the synthesis of tetrahydroisoquinolines, the Pictet-Spengler reaction can be adapted to produce dihydroisoquinolines. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. organic-chemistry.org For this compound, the starting materials would be 2-(4-phenyl)phenethylamine and acetaldehyde (B116499). The reaction is typically acid-catalyzed and proceeds through the formation of an iminium ion, which then undergoes intramolecular cyclization.
| Reaction | Precursors | Reagents | Key Intermediates |
| Bischler-Napieralski | N-(2-(4-phenyl)phenethyl)acetamide | POCl₃ or P₂O₅ | Dichlorophosphoryl imine-ester, Nitrilium ion |
| Pictet-Spengler | 2-(4-phenyl)phenethylamine, Acetaldehyde | Acid catalyst (e.g., HCl) | Iminium ion |
Mechanistic Pathways of Transition Metal-Catalyzed Transformations
Transition metal catalysis offers powerful methods for the functionalization of heterocyclic compounds, including the dihydroisoquinoline scaffold. While specific studies on this compound are limited, mechanistic pathways can be inferred from studies on related systems. Common transformations include cross-coupling reactions to introduce new substituents. mdpi.comresearchgate.net
A plausible transformation would be the palladium-catalyzed C-H activation/functionalization at a position on the dihydroisoquinoline ring. The mechanism for such a reaction generally involves several key steps:
Coordination: The transition metal catalyst coordinates to the nitrogen atom of the dihydroisoquinoline.
C-H Activation: The metal center then facilitates the cleavage of a C-H bond, often through a concerted metalation-deprotonation (CMD) pathway or oxidative addition. This forms a cyclometalated intermediate.
Oxidative Addition/Transmetalation: The coupling partner (e.g., an aryl halide) undergoes oxidative addition to the metal center, or in the case of organometallic reagents, transmetalation occurs.
Reductive Elimination: The two organic fragments on the metal center couple and are eliminated, regenerating the catalyst and forming the functionalized product.
The specific ligand environment around the metal catalyst plays a crucial role in the efficiency and selectivity of these transformations.
| Catalyst System | Proposed Transformation | Key Mechanistic Steps |
| Pd(OAc)₂ / Ligand | Arylation at C-8 | Coordination, C-H activation, Oxidative addition, Reductive elimination |
| Cu(I) salts | Addition of nucleophiles to the C=N bond | Coordination to nitrogen, Activation of the imine, Nucleophilic attack |
Stereochemical Models and Transition State Analysis in Asymmetric Synthesis
The synthesis of chiral tetrahydroisoquinolines often starts from prochiral 3,4-dihydroisoquinolines via asymmetric reduction. mdpi.com For this compound, asymmetric hydrogenation or transfer hydrogenation can be employed to introduce a stereocenter at the C-1 position.
Asymmetric Hydrogenation: This is typically achieved using a chiral transition metal catalyst, often based on rhodium or iridium, with a chiral phosphine (B1218219) ligand. The mechanism involves the coordination of the dihydroisoquinoline to the chiral metal complex. The stereochemical outcome is determined by the facial selectivity of the hydride transfer from the metal to the imine carbon. The structure of the chiral ligand dictates the preferred coordination geometry and the steric environment around the metal center, thereby controlling the enantioselectivity.
Asymmetric Transfer Hydrogenation: In this method, a hydrogen donor, such as isopropanol (B130326) or formic acid, is used in place of H₂ gas. Chiral ruthenium catalysts are commonly employed. The mechanism involves the formation of a chiral metal hydride species, which then delivers the hydride to the C=N bond of the dihydroisoquinoline. The transition state involves a six-membered ring where the hydride is transferred from the metal to the carbon and a proton is transferred from the hydrogen donor to the nitrogen. The stereoselectivity is governed by the steric and electronic interactions within this transition state, which are influenced by the chiral ligand.
| Asymmetric Method | Catalyst/Ligand System | Stereochemical Control |
| Asymmetric Hydrogenation | [Rh(COD)Cl]₂ / Chiral Phosphine | Facial selectivity of hydride transfer from the chiral metal complex. |
| Asymmetric Transfer Hydrogenation | Ru-TsDPEN | Steric and electronic interactions in a six-membered ring transition state. |
Kinetic Studies and Reaction Rate Determinations
Detailed kinetic studies on the formation and reactions of this compound are not extensively reported in the literature. However, general principles can be applied to understand the factors influencing the reaction rates.
For the Bischler-Napieralski reaction , the rate is dependent on the concentration of the N-acyl-β-phenylethylamine precursor and the dehydrating agent. The electronic nature of the aromatic ring significantly impacts the rate of the intramolecular electrophilic aromatic substitution step; electron-donating groups on the phenyl ring will accelerate the reaction.
In transition metal-catalyzed functionalization reactions , the reaction rate is influenced by the concentrations of the substrate, catalyst, and coupling partner. The nature of the ligand, solvent, and temperature also play critical roles. The rate-determining step can vary depending on the specific catalytic cycle but is often the C-H activation or the reductive elimination step.
For asymmetric hydrogenation , the rate is typically dependent on the hydrogen pressure and the concentrations of the substrate and catalyst. The reaction can sometimes exhibit substrate or product inhibition, which would lead to more complex rate equations.
Kinetic studies are crucial for optimizing reaction conditions to achieve higher yields and selectivities and for gaining deeper insight into the reaction mechanism.
Computational and Theoretical Chemistry Studies of 1 Methyl 7 Phenyl 3,4 Dihydroisoquinoline
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformational Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied to predict molecular properties such as geometry, vibrational frequencies, and electronic distribution. For 1-Methyl-7-phenyl-3,4-dihydroisoquinoline, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(**), can elucidate its fundamental chemical nature. nih.govscispace.com
A primary application of DFT is the determination of the molecule's most stable three-dimensional arrangement (conformation). By calculating the energies of various possible geometries, researchers can identify the lowest-energy conformer. This analysis involves exploring the rotational freedom around the single bond connecting the phenyl group to the dihydroisoquinoline core.
Furthermore, DFT calculations yield critical information about the molecule's electronic properties by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. scispace.com A smaller gap suggests the molecule is more likely to be reactive.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |
Note: The values in this table are hypothetical examples derived from typical DFT calculations for similar organic molecules and are for illustrative purposes.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. nih.gov An MD simulation provides a "movie" of molecular motion, allowing researchers to explore the conformational landscape and dynamic behavior of this compound in various environments, such as in an aqueous solution. nih.govnih.gov
To perform an MD simulation, the molecule is typically placed in a simulation box filled with solvent molecules (e.g., water), and the system's evolution is calculated by integrating Newton's laws of motion for every atom. nih.gov These simulations can reveal the full range of conformations the molecule can adopt, the stability of these conformations, and the transitions between them. This provides a more comprehensive view than the static picture from DFT calculations.
MD simulations are also invaluable for studying intermolecular interactions. By simulating the compound in a solvent, one can analyze how it interacts with surrounding water molecules through hydrogen bonds or van der Waals forces. These simulations can quantify the number and lifetime of such interactions, providing insight into the molecule's solubility and hydration shell structure.
Table 2: Potential Intermolecular Interactions of this compound Analyzed via MD Simulations
| Interaction Type | Potential Interacting Partners | Significance |
|---|---|---|
| Hydrogen Bonding | Water (solvent), protein residues (e.g., Asp, Ser) | Key for solubility and specific ligand-protein binding |
| π-π Stacking | Aromatic protein residues (e.g., Phe, Tyr, Trp) | Contributes to binding affinity through non-covalent stacking |
| Hydrophobic Interactions | Nonpolar protein residues (e.g., Val, Leu, Ile) | Important for binding in hydrophobic pockets |
| Van der Waals Forces | All surrounding atoms | General non-specific interactions contributing to stability |
In Silico Prediction of Chemical Reactivity and Selectivity
In silico methods are crucial for predicting the chemical reactivity and selectivity of molecules like this compound, guiding synthetic efforts and mechanistic studies. ljmu.ac.uk DFT calculations are central to these predictions, providing detailed electronic information that governs how a molecule will react.
One common tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the nitrogen atom in the dihydroisoquinoline ring is expected to be an electron-rich site, making it a likely target for electrophilic attack or protonation. The aromatic rings can also exhibit regions of high electron density.
Another approach involves analyzing the distribution of the HOMO and LUMO. The locations of these orbitals indicate the most probable sites for oxidation (electron donation from HOMO) and reduction (electron acceptance at LUMO), respectively. This helps predict the regioselectivity of reactions such as electrophilic aromatic substitution or nucleophilic addition.
Table 3: Predicted Site Reactivity of this compound
| Atomic Site | Predicted Reactivity | Rationale |
|---|---|---|
| Nitrogen (N) | High for Electrophilic Attack | Lone pair of electrons creates a nucleophilic center |
| Carbon C1 | High for Nucleophilic Attack | Iminium character makes it an electrophilic center |
| Phenyl Ring | Moderate for Electrophilic Substitution | Aromatic system can be attacked by strong electrophiles |
| Methyl Group | Low | Generally unreactive C-H bonds |
Note: This table represents generalized predictions based on the chemical structure and principles of reactivity.
Ligand-Protein Interaction Profiling via Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used to study how a ligand, such as this compound, might interact with the binding site of a protein. nih.gov The focus here is on the specific chemical interactions that stabilize the ligand-protein complex.
The process involves placing the 3D structure of the ligand into the active site of a target protein and using a scoring function to evaluate the fitness of different binding poses. Successful docking predicts a binding mode with a favorable (low) energy score. connectjournals.com
The analysis of the best-scoring pose reveals the specific non-covalent interactions responsible for binding. For this compound, these interactions would likely include:
Hydrophobic interactions: The phenyl group and parts of the dihydroisoquinoline core could fit into hydrophobic pockets lined with nonpolar amino acid residues like valine, leucine, and isoleucine. mdpi.com
π-π stacking: The aromatic phenyl ring could stack with the aromatic side chains of residues such as phenylalanine, tyrosine, or tryptophan.
Cation-π interactions: If the dihydroisoquinoline nitrogen becomes protonated, it could form a favorable interaction with the electron-rich face of an aromatic amino acid ring.
Hydrogen bonding: While the core structure lacks strong hydrogen bond donors, the nitrogen atom can act as a hydrogen bond acceptor.
Table 4: Potential Chemical Interactions in a Ligand-Protein Complex Identified by Molecular Docking
| Interaction Type | Ligand Moiety Involved | Potential Protein Residue Partner |
|---|---|---|
| Hydrophobic Contact | Phenyl group, Dihydroisoquinoline core | Leucine, Valine, Isoleucine, Alanine |
| π-π Stacking | Phenyl group, Isoquinoline (B145761) aromatic ring | Phenylalanine, Tyrosine, Tryptophan |
| Hydrogen Bond (Acceptor) | Nitrogen atom | Serine, Threonine, Asparagine |
Applications and Future Research Trajectories for 1 Methyl 7 Phenyl 3,4 Dihydroisoquinoline
Role as a Precursor in Advanced Organic Synthesis
1-Methyl-7-phenyl-3,4-dihydroisoquinoline belongs to the class of 1-substituted-3,4-dihydroisoquinolines (DHIQs), which are pivotal intermediates in the synthesis of a wide array of complex molecular architectures. A primary application of DHIQs is their role as precursors to 1-substituted-1,2,3,4-tetrahydroisoquinolines (THIQs). The reduction of the C=N double bond in the dihydroisoquinoline ring system provides access to the saturated THIQ scaffold, which is a core component of many biologically active alkaloids.
The conversion of DHIQs to THIQs can be achieved through various reductive methods, including catalytic hydrogenation. nih.govdntb.gov.ua For instance, iridium-catalyzed asymmetric hydrogenation of 1-aryl-3,4-dihydroisoquinolines has been shown to produce enantioenriched 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives in high yields and enantiomeric excesses. nih.govacs.org This stereoselective transformation is crucial as the biological activity of the resulting alkaloids is often dependent on their stereochemistry.
Furthermore, the THIQs derived from DHIQs serve as foundational building blocks for the synthesis of more complex and pharmacologically significant alkaloid families, such as morphinans, protoberberines, and apomorphines. The strategic functionalization of the THIQ nucleus allows for the construction of these intricate polycyclic systems. acs.org A biocatalytic approach has also been developed, employing imine reductases for the stereoselective conversion of 1-phenyl DHIQs into the corresponding (S)-tetrahydroisoquinolines, which can then be further elaborated into various plant alkaloids. rsc.org
Contributions to Heterocyclic and Medicinal Chemistry Research
The isoquinoline (B145761) scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a broad spectrum of biological activities. nbinno.comnih.govrsc.org Dihydroisoquinolines and their tetrahydroisoquinoline derivatives have been investigated for various therapeutic applications, including as anticancer, antimicrobial, and neuroprotective agents. eurekaselect.comnih.govnuph.edu.ua
Specifically, compounds within the 1-aryl-3,4-dihydroisoquinoline class have shown promise as potent inhibitors of c-Jun N-terminal kinase 3 (JNK3), a target implicated in neurodegenerative diseases. rsc.org Additionally, a series of 1-phenyl-3,4-dihydroisoquinoline (B1582135) derivatives have been synthesized and evaluated as tubulin polymerization inhibitors, a mechanism relevant to cancer chemotherapy. nih.gov The substitution pattern on both the isoquinoline core and the 1-phenyl group plays a critical role in modulating the biological activity of these compounds. While specific studies on this compound are limited, the known bioactivities of its structural analogs underscore the potential of this compound as a lead structure for drug discovery.
Below is a table summarizing the biological activities of some representative 1-substituted dihydro- and tetrahydroisoquinoline derivatives.
| Compound Class | Specific Derivative(s) | Biological Activity |
|---|---|---|
| 1-Aryl-3,4-dihydroisoquinolines | Various substituted analogs | c-Jun N-terminal kinase 3 (JNK3) inhibition |
| 1-Phenyl-3,4-dihydroisoquinolines | Derivatives with 3'-OH and 4'-OCH3 on the phenyl ring | Tubulin polymerization inhibition |
| 1,2,3,4-Tetrahydroisoquinolines | General class | Antitumor, antimicrobial, anti-HIV, antimalarial |
Development of Novel Synthetic Methodologies Inspired by this compound
The synthesis of 1-aryl-3,4-dihydroisoquinolines, including structures like this compound, has been a subject of extensive research, leading to the development of various synthetic strategies. The classical Bischler-Napieralski reaction is a cornerstone for the synthesis of DHIQs, involving the cyclization of a β-phenylethylamide using a dehydrating agent. rsc.orgorganic-chemistry.org However, the often harsh conditions of this reaction have prompted the development of milder and more efficient protocols.
Recent advancements include microwave-assisted Bischler-Napieralski and Pictet-Spengler reactions, which allow for the rapid generation of substituted isoquinoline libraries. organic-chemistry.org Furthermore, alternative cyclization strategies have been explored. For instance, a mild and efficient synthesis of 3,4-dihydroisoquinolines has been reported using a triphenyl phosphite-bromine-mediated Bischler-Napieralski-type cyclization. The development of such methodologies is crucial for the synthesis of DHIQs with sensitive functional groups that might not be compatible with traditional methods.
The following table provides an overview of some synthetic methodologies used for the preparation of 1-aryl-3,4-dihydroisoquinolines.
| Synthetic Methodology | Description | Key Features |
|---|---|---|
| Bischler-Napieralski Reaction | Cyclization of a β-phenylethylamide using a dehydrating agent (e.g., POCl3, P2O5). | Classical and widely used method. |
| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. | Often proceeds under milder conditions than the Bischler-Napieralski reaction. |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate the Bischler-Napieralski or Pictet-Spengler reactions. | Reduced reaction times and often improved yields. |
| Triphenyl Phosphite-Bromine-Mediated Cyclization | A milder variation of the Bischler-Napieralski reaction. | Suitable for substrates with sensitive functional groups. |
Exploration of Structure-Reactivity Relationships for Design of Related Compounds
The biological activity and chemical reactivity of 1-aryl-3,4-dihydroisoquinolines are significantly influenced by the nature and position of substituents on both the isoquinoline core and the aryl moiety at the 1-position. Structure-activity relationship (SAR) studies are therefore essential for the rational design of new derivatives with improved properties.
For instance, in the context of 1-phenyl-3,4-dihydroisoquinolines as tubulin polymerization inhibitors, it was found that the presence of a hydroxyl group at the 3'-position and a methoxy (B1213986) group at the 4'-position of the 1-phenyl ring resulted in optimal bioactivity. nih.gov This highlights the importance of the electronic and steric properties of the substituents on the phenyl ring in dictating the interaction with the biological target.
The reactivity of the dihydroisoquinoline ring system is also a subject of study. The imine functionality is susceptible to nucleophilic attack, which is the basis for its reduction to a tetrahydroisoquinoline. The electron density of the isoquinoline ring, influenced by substituents such as the 7-phenyl group in the target molecule, can affect the ease of electrophilic aromatic substitution reactions on the benzene (B151609) ring of the isoquinoline core. A deeper understanding of these structure-reactivity relationships can guide the design of novel synthetic transformations and the development of new catalysts for the functionalization of this heterocyclic system.
Unexplored Research Avenues and Challenges in Dihydroisoquinoline Chemistry
Despite the significant progress in the chemistry of dihydroisoquinolines, several challenges and unexplored research avenues remain. A major challenge lies in the development of highly efficient and stereoselective methods for the synthesis of complex, polysubstituted dihydroisoquinolines. While several methods exist, the synthesis of specific substitution patterns can still be problematic.
The late-stage functionalization of the isoquinoline core is another area that warrants further investigation. The ability to introduce new functional groups into a pre-formed dihydroisoquinoline scaffold would provide rapid access to a diverse range of analogs for biological screening.
Future research in this field is likely to focus on several key areas:
Development of novel catalytic systems: The design of new catalysts for the asymmetric synthesis and functionalization of dihydroisoquinolines will continue to be a major focus.
Exploration of new biological targets: The diverse biological activities of isoquinoline alkaloids suggest that new derivatives could be designed to interact with a wide range of biological targets.
Application in materials science: The photophysical properties of some isoquinoline derivatives suggest their potential use in the development of new materials for applications in electronics and photonics.
Sustainable synthesis: The development of more environmentally friendly and sustainable synthetic methods for the production of dihydroisoquinolines is an ongoing goal.
Q & A
Q. Advanced Research Focus
- Directing groups : Introduce methoxy or nitro groups at specific positions to steer cyclization.
- Microwave-assisted synthesis : Reduces reaction time (10–30 mins vs. 12–24 hrs) and improves regioselectivity via rapid heating .
How can spectroscopic and chromatographic methods resolve isomeric impurities in dihydroisoquinoline derivatives?
Q. Advanced Research Focus
- HPLC-DAD : Use C18 columns with acetonitrile/water (70:30) to separate isomers based on retention time differences.
- Circular Dichroism (CD) : Distinguishes enantiomers in chiral derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
